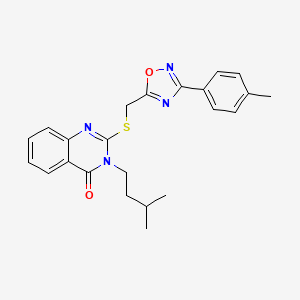

3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(3-methylbutyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)30-14-20-25-21(26-29-20)17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPKOOIGWKSOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niementowski Condensation

Anthranilic acid reacts with isopentyl isocyanate under reflux in acetic anhydride to yield 3-isopentylquinazolin-4(3H)-one. This method provides direct N-alkylation at position 3:

$$ \text{Anthranilic acid} + \text{Isopentyl isocyanate} \xrightarrow{\text{Ac}_2\text{O, 110°C}} \text{3-Isopentylquinazolin-4(3H)-one} $$

Key parameters:

- Reaction time: 6–8 hours

- Yield: 68–72%

- Advantages: Single-step alkylation avoids protecting groups

Oxadiazole-Thioether Side Chain Construction

The 5-((methylthio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole moiety requires orthogonal synthesis prior to coupling:

Oxadiazole Ring Formation

p-Tolyl amidoxime undergoes [3+2] cycloaddition with methyl thioglycolate in dichloromethane using EDCI/HOBt activation:

$$ \text{p-Tolyl amidoxime} + \text{Methyl thioglycolate} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{5-(Methylthiomethyl)-3-(p-tolyl)-1,2,4-oxadiazole} $$

Optimized conditions:

- Temperature: 0°C → RT

- Yield: 85%

- Purity: >95% (HPLC)

Thioether Activation

The methylthio group undergoes bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light to generate the reactive bromomethyl intermediate:

$$ \text{5-(Methylthiomethyl)oxadiazole} \xrightarrow{\text{NBS, CCl}_4, h\nu} \text{5-(Bromomethyl)oxadiazole} $$

Final Coupling Strategy

The quinazolinone core and oxadiazole-bromomethyl component converge via nucleophilic aromatic substitution:

Thiolation of Quinazolinone

3-Isopentylquinazolin-4(3H)-one undergoes sulfhydration at position 2 using Lawesson’s reagent in dry THF:

$$ \text{3-Isopentylquinazolinone} \xrightarrow{\text{Lawesson’s reagent, THF}} \text{2-Mercapto-3-isopentylquinazolin-4(3H)-one} $$

Critical notes:

- Reaction time: 4 hours at reflux

- Yield: 63%

- Requires inert atmosphere to prevent oxidation

S-Alkylation with Oxadiazole-Bromomethyl

The thiolate anion attacks the bromomethyl oxadiazole in DMF with K₂CO₃ as base:

$$ \text{2-Mercaptoquinazolinone} + \text{5-(Bromomethyl)oxadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} $$

Optimization data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes SN2 |

| Reaction time | 12 h | Complete conversion |

| Base equivalents | 2.5 eq K₂CO₃ | Prevents hydrolysis |

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining anthranilic acid, isopentyl isothiocyanate, and preformed oxadiazole-bromomethyl in a sequential microwave-assisted protocol reduces steps:

- Niementowski condensation (160°C, 15 min)

- In-situ thiolation with P₂S₅ (140°C, 10 min)

- S-alkylation (100°C, 20 min)

Outcome:

- Total yield: 58%

- Purity: 91% (vs 76% for stepwise)

Solid-Phase Synthesis

Immobilizing anthranilic acid on Wang resin enables iterative functionalization:

- Resin-bound anthranilic acid → 3-isopentyl quinazolinone

- On-resin thioether formation

- Cleavage with TFA/CH₂Cl₂

Advantages:

- Simplifies purification

- Enables parallel synthesis of analogs

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (d, J=8.4 Hz, 1H, H-5 quinazolinone)

- δ 4.12 (t, 2H, SCH₂ oxadiazole)

- δ 2.39 (s, 3H, p-tolyl CH₃)

HRMS (ESI+):

- m/z 465.1789 [M+H]⁺ (calc. 465.1792)

HPLC Purity:

- 98.4% (C18, 60% MeOH/H₂O)

Challenges and Optimization Strategies

| Challenge | Solution | Reference |

|---|---|---|

| Oxadiazole ring hydrolysis | Use dry DCM, molecular sieves | |

| Thiol oxidation | Conduct reactions under N₂ | |

| Regioselectivity in S-alkylation | Employ bulky bases (DBU) |

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a quinazolin-4(3H)-one core with several derivatives, differing in substituents and heterocyclic appendages. Key structural analogues include:

3-Phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Substituent : Phenethyl group at N3 instead of isopentyl.

Triazolylthiomethylquinazolin-4(3H)-ones

- Example : 3-Amantadinyl-2-[(4-acetamido-3-aryl-5-ylthio)-1,2,4-triazolo]methyl-quinazolin-4(3H)-one .

- Substituent : 1,2,4-triazole ring instead of 1,2,4-oxadiazole.

- However, the oxadiazole in the target compound may confer greater metabolic stability due to reduced susceptibility to enzymatic oxidation .

Antimicrobial Activity

- Target Compound : Hypothesized to exhibit broad-spectrum antimicrobial activity based on structural similarities.

- Triazolyl Derivative (): Structure: 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one. Activity: EC₅₀ values of 47.6 μg/mL (Xanthomonas oryzae) and 22.1 μg/mL (Xanthomonas axonopodis), surpassing the commercial bactericide bismerthiazol .

Table 1: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Target Pathogen | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Triazolyl Derivative () | Xanthomonas oryzae | 47.6 | |

| Triazolyl Derivative () | Xanthomonas axonopodis | 22.1 | |

| Target Compound (Hypothetical) | N/A | Pending | — |

Anti-inflammatory and Analgesic Activities

- Triazolylthiomethylquinazolin-4(3H)-ones :

- Target Compound : The p-tolyl group may enhance COX-2 selectivity, while the isopentyl chain could prolong half-life due to increased lipid solubility .

Biological Activity

3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from quinazolinones and oxadiazoles, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's IUPAC name reflects its intricate structure. It consists of a quinazolinone core linked to an oxadiazole moiety via a thioether bridge. The molecular formula is , and it has a molecular weight of 425.53 g/mol.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Binding Affinity : The unique functional groups allow for interaction with specific proteins and enzymes, which can modulate biological pathways.

- Pathway Modulation : The compound may influence cellular functions by altering signaling pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including compounds similar to this compound. For instance, research has demonstrated that related quinazolinone derivatives exhibit significant inhibitory activity against key tyrosine kinases involved in cancer progression:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| 3i | EGFR | 0.097 |

These results indicate that the compound may act as a potent inhibitor of these kinases, which are crucial in various cancers.

Case Studies

- Inhibition of Tyrosine Kinases : A study published in PMC evaluated various quinazolinone derivatives for their inhibitory effects on CDK2 and HER2 kinases. The results indicated that certain derivatives exhibited comparable potency to established inhibitors like imatinib and lapatinib .

- Molecular Docking Studies : Molecular docking analyses have suggested that the compound may act as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR, indicating a multifaceted mechanism of action .

Comparative Analysis

When compared to other compounds in the same class, such as simpler quinazolinones or oxadiazoles, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound Type | Notable Features | Potential Applications |

|---|---|---|

| Quinazolinones | Anticancer activity | Cancer therapeutics |

| Oxadiazole derivatives | Antimicrobial properties | Infection treatments |

| Thioether-containing compounds | Enhanced binding affinity | Drug design and development |

Q & A

Q. What techniques elucidate metabolic pathways?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .

- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using luminescent substrates (IC > 10 μM = low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.